1-Cyclopropyl-1H-imidazole
Overview
Description
1-Cyclopropyl-1H-imidazole is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Cyclopropyl-1H-imidazole, also known as 1-cyclopropylimidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various targets to exert their biological effects . For instance, some imidazole derivatives have been shown to inhibit the synthesis of ergosterol, which is essential for fungal cell membranes .
Biochemical Pathways
Imidazole is a key component of several biochemical pathways. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been shown to exert a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Biochemical Analysis
Biochemical Properties
1-Cyclopropyl-1H-imidazole is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives have been shown to possess a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biological Activity
1-Cyclopropyl-1H-imidazole, a derivative of the imidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its five-membered heterocyclic ring containing two nitrogen atoms, with a cyclopropyl group attached to the imidazole structure. Its molecular formula is , with a molar mass of approximately 108.14 g/mol. The unique structure contributes to its solubility in polar solvents, enhancing its bioavailability for various applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and proteins. The imidazole ring facilitates hydrogen bonding and π-π interactions, while the cyclopropyl group influences steric and electronic properties, enhancing binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity.
- Interaction with Biological Pathways : It plays a role in several biochemical pathways, similar to other imidazole derivatives, which are known to influence processes such as inflammation and cellular signaling .
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, derivatives of imidazole have demonstrated zones of inhibition comparable to established antibiotics .
- Antitumor Activity : Some derivatives have been evaluated for their potential as anticancer agents. The ability of imidazole compounds to inhibit tumor cell growth has been linked to their effect on cellular signaling pathways involved in proliferation and apoptosis .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antidiabetic Properties : Some research highlights the potential of imidazole derivatives in managing diabetes through mechanisms involving glucose metabolism regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
Antibacterial Evaluation :
Compound Zone of Inhibition (mm) 5a 15 5b 11 5c 20 Streptomycin (control) 28 - Antitumor Studies :
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Anti-inflammatory Research :
- A recent study assessed the anti-inflammatory effects of selected imidazole compounds in vitro, demonstrating a reduction in pro-inflammatory cytokines when treated with these compounds.
Properties
IUPAC Name |
1-cyclopropylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6(1)8-4-3-7-5-8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUSCNPAUSJVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.